Verimol I
Description
Verimol I, chemically identified as (2E)-3-(4-Methoxyphenyl)-2-propen-1-yl acetate (C₁₂H₁₄O₃; molecular weight 206.24 g/mol), is a phenylpropanoid derivative characterized by a propenyl acetate backbone substituted with a methoxyphenyl group . While its biological activities remain unspecified in the available literature, its structural features align with secondary metabolites commonly isolated from Illicium verum (star anise), a plant renowned for its medicinal and culinary applications.
Properties
CAS No. |
53484-54-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[(E)-3-(4-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-3-4-11-5-7-12(14-2)8-6-11/h3-8H,9H2,1-2H3/b4-3+ |
InChI Key |
XQNPFRPIWBMLRN-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=O)OCC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Verimol I can be synthesized through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Verimol I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate can yield 4-methoxybenzoic acid .
Scientific Research Applications
Verimol I has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammation.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of Verimol I involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Verimol I belongs to a broader family of Verimol compounds, which include lignans, neolignans, and aromatic esters isolated from Illicium species and other plants. Below is a comparative analysis of this compound and its analogs, emphasizing structural differences, sources, and biological activities.
Structural and Functional Group Comparison
| Compound | Molecular Formula | Key Functional Groups | Structural Class |
|---|---|---|---|
| This compound | C₁₂H₁₄O₃ | Propenyl acetate, methoxyphenyl | Phenylpropanoid ester |
| Verimol G | Not reported | Biphenyl ether, dimethoxy groups | Biphenyl-type neolignan |
| Verimol H | Not reported | 7,8-Dioxane neolignan, methoxy groups | Dioxane neolignan |
| Verimol K | C₁₄H₁₂O₄ | Benzyl 2,6-dihydroxybenzoate | Aromatic ester glycoside |
| Verimol C | C₁₈H₂₀O₄ | Dioxolane, methoxyphenyl substituents | Dioxolane lignan |
| Verimol D | C₁₈H₂₂O₄ | Diol, methoxyphenyl substituents | Diarylpropanoid diol |
Source and Pharmacological Activities
Molecular Weight and Bioavailability
Key Research Findings and Gaps
- Verimol G : Exhibits promising antimalarial activity via PfDHFR inhibition, validated by molecular dynamics simulations .
- Verimol K : Demonstrated TRAIL-sensitizing effects, highlighting its role in cancer therapy .
- Gaps : this compound’s biosynthetic pathway, metabolic stability, and target specificity remain unstudied. Comparative in vitro/in vivo assays across Verimol analogs are needed to establish structure-activity relationships.
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